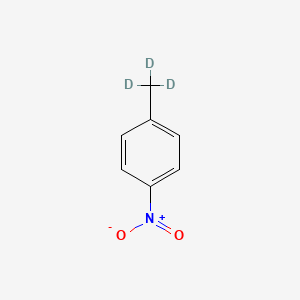

1-Nitro-4-(trideuteriomethyl)benzene

Descripción general

Descripción

1-Nitro-4-(trideuteriomethyl)benzene is a chemical compound with the CAS number 23346-24-9 . It is a derivative of benzene, which is a colorless liquid with a characteristic aroma .

Synthesis Analysis

The synthesis of this compound involves several steps. A related study has shown that perdeuteriated 3-methyl-2,4-pentanedione was converted in an 8-step synthesis via the intermediacy of tert-butyl 5-formyl-3,4-bis (trideuteriomethyl)pyrrole-2-carboxylate . The fidelity of isotope substitution was maintained throughout the synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with a nitro group (-NO2) and a trideuteriomethyl group (-CD3) attached to it . The exact positions of these groups on the benzene ring can be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other nitrobenzene derivatives. These reactions often involve electrophilic aromatic substitution, where the benzene ring is attacked by an electrophile .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be similar to those of other nitrobenzene derivatives. Nitro compounds are known to have high dipole moments, which result in lower volatility compared to ketones of about the same molecular weight .Aplicaciones Científicas De Investigación

Inclusion Complex Formation and Molecular Sensing

1,3,5-Tris(4-nitrobenzoyl)benzene forms crystalline inclusion complexes with CH2Cl2 and DMSO through C–H···O hydrogen bonding, as demonstrated by X-ray crystallography. This property indicates the potential of nitro-substituted benzene derivatives in developing materials for selective molecular sensing and inclusion (F. Pigge, Zhanmiao Zheng, N. Rath, 2000).

Fluorescent Chemosensors

Benzimidazole derivatives of 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene show exceptional selectivity and sensitivity as fluorescent chemosensors for the detection of picric acid, a nitroaromatic explosive. This application illustrates the potential of nitro-substituted benzene compounds in the development of low-cost, portable methods for detecting hazardous materials (Jin-Feng Xiong et al., 2014).

Luminescent Probes for Metal Ions and Explosives Sensing

Porous covalent organic polymers (COPs) synthesized using monomers like 1,3,5-tris(4-bromophenyl)benzene indicate the utility of nitro-substituted benzene derivatives in creating luminescent sensors. These materials exhibit selective sensing capabilities for metal ions and nitroaromatic explosives, which could be extended to photocatalysis, organic electronics, and medical imaging applications (L. Guo, D. Cao, 2015).

Catalysis and Organic Synthesis

The synthesis of benzimidazole derivatives also highlights the catalytic applications of nitro-substituted benzene compounds in organic synthesis, providing a foundation for developing novel catalytic methods for chemical transformations (E. Mejía, A. Togni, 2012).

Advanced Materials and Crystal Engineering

Research on hexakis(4-nitrophenyl)benzene and its ability to form layered structures through intermolecular N⋯O interactions underscores the role of nitro-substituted benzene derivatives in crystal engineering and the design of advanced materials. Such interactions can guide the predictable positioning of molecules, essential for the development of materials with specific properties (E. Gagnon et al., 2007).

Mecanismo De Acción

The mechanism of action for reactions involving 1-Nitro-4-(trideuteriomethyl)benzene is likely to involve electrophilic aromatic substitution. This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by loss of a proton from this intermediate, yielding a substituted benzene ring .

Direcciones Futuras

The future directions for research on 1-Nitro-4-(trideuteriomethyl)benzene could involve further exploration of its synthesis, reactions, and potential applications. For example, isotopically labeled compounds like this compound can be used to probe physicochemical features relevant to photosynthetic energy-transduction processes .

Propiedades

IUPAC Name |

1-nitro-4-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVNYMJQHSSEA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946008 | |

| Record name | 1-(~2~H_3_)Methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23346-24-9 | |

| Record name | Benzene, 1-(methyl-d3)-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023346249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(~2~H_3_)Methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

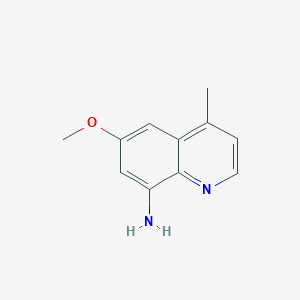

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphine, [[bis(pentafluorophenyl)phosphino]ethynyl]diphenyl-](/img/structure/B1619111.png)